molecular formula C7H11N3O B13520032 2-amino-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethan-1-one

2-amino-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethan-1-one

Cat. No.: B13520032
M. Wt: 153.18 g/mol
InChI Key: GKPQIITUBLCMQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethan-1-one is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are interesting compounds due to their structural properties, including tautomerism, which can influence their reactivity and biological activities .

Preparation Methods

The synthesis of 2-amino-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethan-1-one typically involves the reaction of 1,5-dimethyl-1H-pyrazole with an appropriate aminating agent under controlled conditions. One common method involves the use of hydrazine derivatives, which react with the pyrazole ring to form the desired compound . Industrial production methods may involve multi-step synthesis processes, including cyclization and condensation reactions, to achieve high yields and purity .

Chemical Reactions Analysis

2-amino-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethan-1-one undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-amino-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access and preventing the catalytic reaction. Additionally, it can modulate receptor activity by binding to receptor sites, influencing signal transduction pathways .

Properties

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

2-amino-1-(1,5-dimethylpyrazol-4-yl)ethanone

InChI

InChI=1S/C7H11N3O/c1-5-6(7(11)3-8)4-9-10(5)2/h4H,3,8H2,1-2H3

InChI Key

GKPQIITUBLCMQT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)C(=O)CN

Origin of Product

United States

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